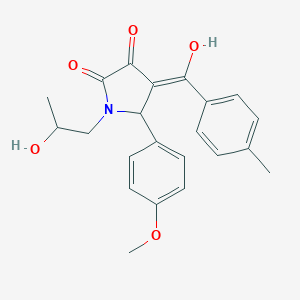
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BHCP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. BHCP is a member of the pyrrolone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities by inhibiting various enzymes and signaling pathways. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits the proliferation of cancer cells and induces apoptosis. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has anti-inflammatory and anti-tumor activities. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is also stable and has a long shelf life. However, there are also limitations to using 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully characterize its biological activities and mechanisms of action.
未来方向
There are several directions for future research on 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its anti-tumor activities and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully characterize its mechanisms of action and to identify its molecular targets.
合成方法
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized by several methods, including the reaction of 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with various reagents. The most commonly used method is the reaction of 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with p-toluenesulfonyl chloride in the presence of a base.
科学研究应用
4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. Its broad spectrum of biological activities makes it a promising candidate for drug discovery and development. 4-benzoyl-5-(4-chlorophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C23H22ClNO3 |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
(4Z)-5-(4-chlorophenyl)-1-cyclohexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22ClNO3/c24-17-13-11-15(12-14-17)20-19(21(26)16-7-3-1-4-8-16)22(27)23(28)25(20)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,20,26H,2,5-6,9-10H2/b21-19- |
InChI 键 |
WFOAYYRSEMLCQJ-VZCXRCSSSA-N |
手性 SMILES |
C1CCC(CC1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
C1CCC(CC1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CCC(CC1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)


![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)

